molecular formula C14H20N2O4S B2526646 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide CAS No. 922007-92-9

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide

Cat. No.: B2526646
CAS No.: 922007-92-9
M. Wt: 312.38
InChI Key: LCVFKDWORTUJCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide is a chemical compound of significant interest in medicinal chemistry research, featuring a unique molecular architecture that combines a benzo[f][1,4]oxazepin-5-one core with a propane-2-sulfonamide moiety. The 1,4-oxazepine heterocycle is a versatile scaffold recognized for its potential in drug discovery . Compounds based on this core structure have been identified as stimulators of cellular differentiation in models of acute myeloid leukemia (AML), presenting a promising alternative to cytotoxic therapies . The incorporation of a sulfonamide functional group is a classic strategy in drug design, as this group is found in a wide range of pharmacological agents with antibacterial, anti-carbonic anhydrase, and other bioactivities . The specific substitution pattern on the oxazepine ring, including the ethyl group at the 4-position, can be critical for modulating the compound's potency, selectivity, and metabolic stability, offering researchers a valuable tool for structure-activity relationship (SAR) studies . This product is intended for research purposes such as in vitro biological screening, hit-to-lead optimization campaigns, and the exploration of novel mechanisms of action. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-4-16-7-8-20-13-6-5-11(9-12(13)14(16)17)15-21(18,19)10(2)3/h5-6,9-10,15H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVFKDWORTUJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide is a compound with significant biological activity, particularly in the fields of oncology and immunology. This article explores its structural characteristics, biological effects, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The molecular formula of this compound is C20H24N2O5SC_{20}H_{24}N_{2}O_{5}S with a molecular weight of 404.5 g/mol. Its structure features a tetrahydrobenzo-fused oxazepine core that is essential for its biological activity. The presence of sulfonamide and ethyl substituents enhances its chemical reactivity and pharmacological potential.

1. Anticancer Properties

Research indicates that compounds similar to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl) can induce differentiation in acute myeloid leukemia (AML) cells. In vitro studies have shown that these compounds can upregulate CD11b expression in certain cell lines, suggesting their potential as agents in cancer therapy .

2. Immunomodulatory Effects

The compound has been associated with modulating immune responses. It may enhance the immune system's ability to target cancer cells by influencing various signaling pathways involved in immune activation.

3. Pharmacokinetic Profile

The pharmacokinetic properties of similar compounds have been assessed through various models. For instance, studies have shown that certain derivatives exhibit favorable metabolic stability and low clearance rates when administered to animal models. This suggests that N-(4-ethyl-5-oxo...) could also possess advantageous pharmacokinetic characteristics .

Case Studies

Case Study 1: Differentiation Induction in AML Cells
In a study examining the effects of structurally related compounds on AML cells, it was found that the presence of an ethyl substituent significantly increased the differentiation-inducing activity compared to smaller alkyl groups. The EC50 values for these compounds ranged from 620 nM to 1.9 µM depending on their structural modifications .

Case Study 2: Immune Response Modulation
Another research effort focused on the immunomodulatory capacity of this compound class demonstrated that they could enhance CD11b expression in monocytes and macrophages. This effect is critical for improving immune response against tumors.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-Ethyl-5-oxo...)Tetrahydrobenzo-fused oxazepine coreInduces differentiation in AML
N-(Phenylmethanesulfonamide)Similar core structureModulates immune response
N-(Trifluoromethylbenzamide)Trifluoromethyl groupPotential kinase inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzo-fused oxazepines, which are frequently explored for their diverse bioactivities. Below is a comparative analysis with three closely related analogs:

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzamide
  • Structure : Shares the same benzo[f][1,4]oxazepin core but substitutes the sulfonamide group with a 2-fluorobenzamide moiety.
  • Molecular Weight : 328.3 g/mol (vs. 326.4 g/mol for the sulfonamide derivative).
  • However, the sulfonamide may offer stronger hydrogen-bonding interactions with biological targets .
4-Ethyl-7-nitro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-one
  • Structure: Features a nitro group (-NO₂) at position 7 instead of the sulfonamide.
  • Reactivity : The nitro group is electron-deficient, which could increase electrophilic reactivity but reduce solubility. In contrast, the sulfonamide group improves aqueous solubility and may reduce toxicity risks.
  • Pharmacological Potential: Nitro-substituted analogs are often associated with antimicrobial activity, whereas sulfonamides are historically linked to enzyme inhibition (e.g., carbonic anhydrase) .
N-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide
  • Structure : Replaces the ethyl group with a methyl group at position 4 and uses a simpler methanesulfonamide substituent.
  • The methanesulfonamide’s shorter alkyl chain may decrease lipophilicity compared to propane-2-sulfonamide.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Substituent at Position 7 Key Functional Group Properties
Target Compound (Propane-2-sulfonamide) 326.4 Propane-2-sulfonamide High polarity, hydrogen-bond donor/acceptor
2-Fluorobenzamide Analog 328.3 2-Fluorobenzamide Aromatic, electron-withdrawing
7-Nitro Analog 291.3 Nitro (-NO₂) Electrophilic, redox-active
Methanesulfonamide Analog 298.3 Methanesulfonamide Moderate solubility, reduced steric bulk

Table 2: Hypothetical Pharmacokinetic Properties (Inferred)

Compound Name LogP (Predicted) Solubility (mg/mL) Metabolic Stability (Relative)
Target Compound 1.8 0.15 Moderate
2-Fluorobenzamide Analog 2.3 0.08 High
7-Nitro Analog 1.5 0.05 Low
Methanesulfonamide Analog 1.2 0.20 Moderate

Research Findings and Limitations

  • Bioactivity Gaps : While fluorobenzamide analogs show promise in kinase inhibition (hypothetical extrapolation), the sulfonamide derivative’s specific biological targets remain uncharacterized.
  • Synthetic Challenges : Introducing the propane-2-sulfonamide group may require multi-step synthesis, increasing production costs compared to simpler analogs.

Q & A

Q. What are the primary synthetic routes for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including: (i) Formation of the tetrahydrobenzooxazepin core via cyclization under acidic or basic conditions. (ii) Introduction of the ethyl and sulfonamide groups via nucleophilic substitution or coupling reactions.
  • Key Parameters : Temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF for sulfonylation), and inert atmospheres to prevent oxidation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields ≥95% purity .

Q. How is structural characterization performed for this compound, and what analytical thresholds are critical?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethyl at C4, sulfonamide at C7). Key peaks: δ 1.2–1.4 ppm (ethyl CH3_3), δ 3.5–4.0 ppm (oxazepine ring protons).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 353.12).
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles .

Q. What stability profiles should be monitored during storage and experimental use?

  • Methodological Answer :
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (25–300°C) assesses decomposition points.
  • Photostability : UV-Vis spectroscopy monitors degradation under light exposure (λ = 254–365 nm).
  • Solution Stability : HPLC tracks degradation in solvents (e.g., DMSO, PBS) over 72 hours at 4°C and 25°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Assay Validation : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., acetazolamide for carbonic anhydrase).
  • Meta-Analysis : Compare IC50_{50} values across studies using statistical tools (e.g., ANOVA) to identify outliers.
  • Structural Confounders : Verify compound stereochemistry and purity via chiral HPLC or circular dichroism (CD) to rule out enantiomeric interference .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing side products?

  • Methodological Answer :
  • Flow Chemistry : Continuous reactors improve mixing and heat transfer, reducing byproducts like dimerized sulfonamides.
  • Catalytic Optimization : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency (yield increase from 65% to 85%).
  • In-situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time .

Q. How does structural modification of the ethyl or sulfonamide groups impact target binding affinity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs (e.g., substituting ethyl with propyl or isopropyl) and test via:
  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (kon_{on}/koff_{off}) to targets like carbonic anhydrase IX.
  • Molecular Dynamics (MD) Simulations : Predicts steric clashes or hydrogen-bonding changes with modified substituents.
  • Example : Ethyl→propyl substitution increases hydrophobicity, improving membrane permeability but reducing solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.